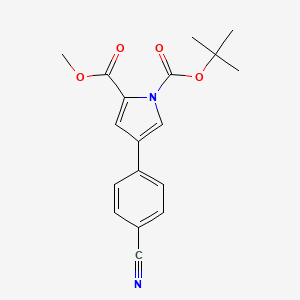
1-tert-Butyl 2-methyl 4-(4-cyanophenyl)-1H-pyrrole-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl 4-(4-cyanophenyl)-1H-pyrrole-1,2-dicarboxylate, commonly known as TMB-4-CP, is an organic compound belonging to the class of pyrroles. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). TMB-4-CP is used in scientific research as a fluorescent dye, and is often used to detect and quantify proteins in a variety of biological systems.
Mechanism of Action
TMB-4-CP is a fluorescent dye that binds to proteins and other biological molecules. Upon binding, the dye undergoes a conformational change that results in the emission of light at a specific wavelength. This light can then be detected and used to quantify the amount of protein present.
Biochemical and Physiological Effects
TMB-4-CP is a non-toxic compound that has no known adverse effects on the biochemical or physiological processes of cells. As such, it is a safe and reliable compound for use in scientific research.
Advantages and Limitations for Lab Experiments
TMB-4-CP has several advantages for use in lab experiments. It is a non-toxic compound that is easy to synthesize, and it is highly fluorescent, allowing for the detection of low levels of proteins. However, it is limited in its specificity, as it is not able to distinguish between different proteins.
Future Directions
TMB-4-CP has a wide range of potential applications in scientific research. One potential direction is the development of more specific fluorescent dyes that can be used to distinguish between different proteins. Additionally, TMB-4-CP could be used to study the effects of environmental pollutants on proteins, as well as the effects of drugs on proteins. Finally, TMB-4-CP could be used to study the effects of mutations in proteins and to develop new therapeutic strategies for diseases.
Scientific Research Applications
TMB-4-CP is widely used in scientific research, particularly in the fields of biochemistry and cell biology. It is used as a fluorescent dye for the detection and quantification of proteins in a variety of biological systems. It is also used in the study of enzyme kinetics, as it is able to bind to a variety of enzymes and can be used to measure their activity.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(4-cyanophenyl)pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2,3)24-17(22)20-11-14(9-15(20)16(21)23-4)13-7-5-12(10-19)6-8-13/h5-9,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRNNQWNLXUSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 4-(4-cyanophenyl)-1H-pyrrole-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



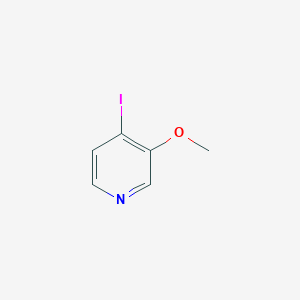
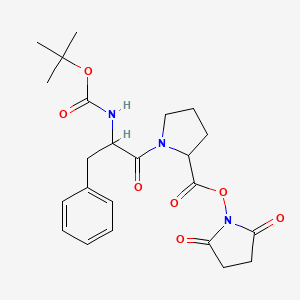
![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)
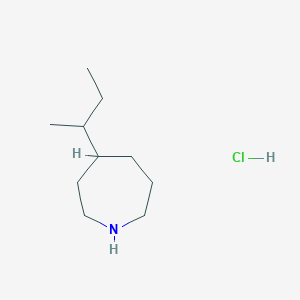
![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)
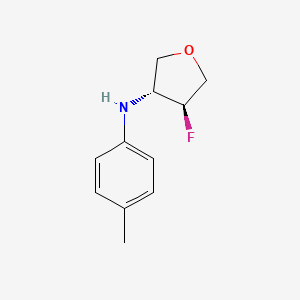

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
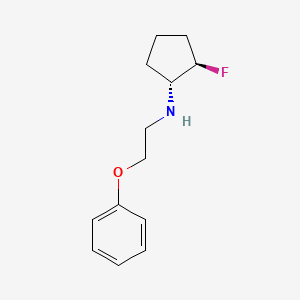
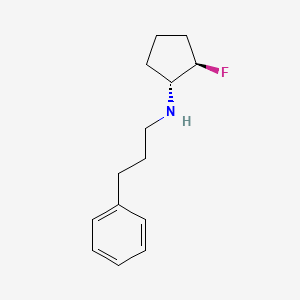
![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)